molecular formula C12H24N2O2 B13469352 Tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate

Tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate

Cat. No.: B13469352
M. Wt: 228.33 g/mol
InChI Key: GBWXPEKSYUXBKQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate is an organic compound with the molecular formula C12H24N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3,3-dimethylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,3-dimethylpiperazine-1-carboxylate
  • Tert-butyl 2-(piperazin-1-yl)acetate

Uniqueness

Tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group and the 3,3-dimethylpiperazine moiety allows for selective interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-(3,3-dimethylpiperazin-1-yl)acetate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)8-14-7-6-13-12(4,5)9-14/h13H,6-9H2,1-5H3

InChI Key

GBWXPEKSYUXBKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)CC(=O)OC(C)(C)C)C

Origin of Product

United States

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